molecular formula C9H8F2O2 B182891 Methyl 3,4-difluoro-2-methylbenzoate CAS No. 160775-14-4

Methyl 3,4-difluoro-2-methylbenzoate

Cat. No.: B182891
CAS No.: 160775-14-4
M. Wt: 186.15 g/mol
InChI Key: RKSMUWMDZDLGGA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,4-difluoro-2-methylbenzoate can be synthesized through the esterification of 3,4-difluoro-2-methylbenzoic acid with methanol in the presence of an acid catalyst . The reaction typically involves refluxing the acid and methanol mixture with a catalytic amount of sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-difluoro-2-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea can be used for substitution reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.

Major Products

    Substitution: Products include substituted benzoates with various functional groups replacing the fluorine atoms.

    Reduction: The major product is 3,4-difluoro-2-methylbenzyl alcohol.

    Oxidation: The major product is 3,4-difluoro-2-methylbenzoic acid.

Scientific Research Applications

Methyl 3,4-difluoro-2-methylbenzoate is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of methyl 3,4-difluoro-2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, the ester group can be hydrolyzed by esterases to release the active 3,4-difluoro-2-methylbenzoic acid, which can then interact with its target molecules. The fluorine atoms on the aromatic ring can influence the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,4-difluoro-2-methylbenzoate is unique due to the specific positioning of the fluorine and methyl groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability and alter its electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

methyl 3,4-difluoro-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-5-6(9(12)13-2)3-4-7(10)8(5)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSMUWMDZDLGGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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